Unmatched Target Selectivity: GSK761 is Exquisitely Selective for SP140 Over a 12-Member Bromodomain Panel
GSK761 demonstrates a high degree of target specificity, a critical attribute for a tool compound used in mechanistic studies. In a BROMOscan® assay profiling a panel of 12 other bromodomain-containing proteins (BCPs) including SP100, SP110, BRD2, BRD3, BRD4, BRD9, BAZ2A, BAZ2B, PCAF, EP300, and CREBBP, no binding was detected for GSK761 at concentrations up to 21,000 nM. Evidence of low-affinity interaction was only observed at concentrations greater than 21,000 nM, which is more than 270-fold higher than its IC50 for the intended target, SP140 [1].
| Evidence Dimension | Binding affinity to SP140 vs. other bromodomain-containing proteins (BCPs) |
|---|---|
| Target Compound Data | IC50 = 77.79 ± 8.27 nM (SP140) |
| Comparator Or Baseline | Binding to 12 other BCPs (e.g., BRD4, BRD2) only detected at >21,000 nM |
| Quantified Difference | >270-fold selectivity window for SP140 over other BCPs |
| Conditions | BROMOscan® assay, in vitro binding |
Why This Matters
This selectivity profile ensures that observed biological effects in cellular and in vivo models can be confidently attributed to SP140 inhibition, not off-target bromodomain engagement, which is essential for rigorous target validation studies.
- [1] Ghiboub, M., Koster, J., Craggs, P.D., et al. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140. BMC Biology, 2022, 20, 182. View Source
